molecular formula C16H16N2S2 B2394496 N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890965-68-1

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2394496
CAS No.: 890965-68-1
M. Wt: 300.44
InChI Key: UGNWFTWYOLAPAL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzo[d]thiazole moiety in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the benzo[d]thiazole ring with a methylthio group, often using methylthiolating agents such as methyl iodide in the presence of a base.

    Attachment of the 3,5-dimethylphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms .

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The aromatic rings can participate in various coupling reactions, such as Suzuki or Heck coupling, to introduce different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it binds to quorum sensing receptors in bacteria, preventing the activation of genes involved in biofilm formation and virulence. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be compared with other benzo[d]thiazole derivatives, such as:

    Benzo[d]thiazol-2-yl-4-aminophenol: Known for its antimicrobial properties.

    Benzo[d]thiazol-2-yl-4-aminopyridine: Studied for its anticancer activity.

    Benzo[d]thiazol-2-yl-4-aminobenzamide: Investigated for its potential as an enzyme inhibitor.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c1-10-6-11(2)8-12(7-10)17-16-18-14-5-4-13(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNWFTWYOLAPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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